Superior Oxidative Addition Reactivity: C2–Br vs. C2–Cl in Cross-Coupling
The C2–Br bond in 2-Bromo-4-ethylbenzo[d]oxazole exhibits intrinsically lower bond strength compared to the C2–Cl bond in 2-Chloro-4-ethylbenzo[d]oxazole (CAS 1803863-78-6). Quantum mechanical calculations indicate vibrational frequencies of approximately 1165 cm⁻¹ for C–Br versus 1191 cm⁻¹ for C–Cl, reflecting a weaker bond that facilitates the rate-limiting oxidative addition step in palladium-catalyzed cross-coupling . This is consistent with the experimentally established reactivity hierarchy Ar–I > Ar–Br > Ar–Cl for Suzuki-Miyaura couplings, where aryl bromides undergo oxidative addition significantly faster than aryl chlorides under identical conditions [1].
| Evidence Dimension | C–X bond strength (vibrational frequency, cm⁻¹) and cross-coupling reactivity order |
|---|---|
| Target Compound Data | C2–Br bond: vibrational frequency ~1165 cm⁻¹; classified as Ar–Br in reactivity hierarchy |
| Comparator Or Baseline | 2-Chloro-4-ethylbenzo[d]oxazole: C2–Cl bond vibrational frequency ~1191 cm⁻¹; classified as Ar–Cl, lower reactivity tier |
| Quantified Difference | C–Br vibrational frequency ~26 cm⁻¹ lower than C–Cl; Ar–Br > Ar–Cl in Suzuki coupling reactivity order |
| Conditions | QM-calculated vibrational frequencies; experimentally validated reactivity hierarchy for Pd-catalyzed Suzuki-Miyaura cross-coupling |
Why This Matters
For procurement decisions, the bromo derivative enables faster, higher-yielding cross-coupling reactions under milder conditions than the chloro analog, reducing catalyst loading and reaction time in library synthesis.
- [1] Nickel Bromide Catalyzed Ligand-Free and Activator-less Suzuki Coupling Reactions. Established reactivity order: Ar–I > Ar–Br > Ar–Cl. J. P. Library Network. View Source
